Ethyl 2-naphthoyl formate can be used as a building block in organic synthesis for the preparation of more complex molecules. The presence of the ester group (C=O-O-CH2-CH3) and the aromatic naphthyl group (C10H7) makes it a versatile intermediate for various reactions. For instance, it could potentially participate in Claisen condensations or aldol reactions to form new carbon-carbon bonds PubChem, Ethyl 2-naphthoyl formate, (CAS No. 73790-09-7): ).
The naphthyl moiety is present in many biologically active molecules. Research could investigate if Ethyl 2-naphthoyl formate serves as a precursor for the synthesis of novel therapeutic agents. Studies might explore its potential for anti-cancer, anti-bacterial, or other pharmacological activities.
Esters containing aromatic groups can have interesting properties such as liquid crystallinity or photoluminescence. Research could explore if Ethyl 2-naphthoyl formate exhibits such properties, potentially leading to applications in displays or optoelectronic devices.
Ethyl 2-naphthoyl formate is an organic compound with the molecular formula CHO. It features a naphthalene ring structure, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by the presence of an ester functional group, specifically derived from the combination of 2-naphthoic acid and ethanol. Ethyl 2-naphthoyl formate is often utilized as an intermediate in
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives and related compounds.
Ethyl 2-naphthoyl formate can be synthesized through several methods:
Ethyl 2-naphthoyl formate has a range of applications:
Several compounds share structural similarities with ethyl 2-naphthoyl formate. Here are some notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Ethyl 2-naphthoate | Ester | Lacks the formate group; different reactivity profile |
| Methyl 2-naphthoyl formate | Ester | Contains a methyl group instead of ethyl; affects solubility |
| Ethyl 1-naphthoyl formate | Ester | Naphthalene ring position differs; influences reactivity |
Ethyl 2-naphthoyl formate is unique due to its specific naphthalene ring position and the presence of a formate group, which allows for distinct chemical transformations compared to its analogs .
The IUPAC name for ethyl 2-naphthoyl formate is ethyl 2-(naphthalen-2-yl)-2-oxoacetate . This compound belongs to the ester class, specifically a glyoxylate derivative formed from the condensation of 2-naphthoic acid and ethyl glyoxylate. Its systematic classification includes:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 228.24 g/mol | |
| Monoisotopic mass | 228.0786 Da |
While direct X-ray crystallographic data for ethyl 2-naphthoyl formate is unavailable, related naphthoyl esters exhibit planar naphthalene rings with ester groups adopting s-cis conformations. For example, in ethyl 2-naphthoate (a structural analog), the C–O bond lengths of the ester group are 1.343 Å (C=O) and 1.451 Å (C–O–C) . The naphthalene ring system shows bond alternation characteristic of aromatic systems, with C–C bond lengths ranging from 1.36–1.42 Å .
Density Functional Theory (DFT) calculations on analogous naphthoyl esters reveal:
| Compound | Key Structural Features | Functional Differences |
|---|---|---|
| Ethyl 2-naphthoate | Single ester group, no ketone | Lower polarity (logP = 3.5) |
| Methyl 2-naphthoyl formate | Methyl ester, shorter alkyl chain | Higher volatility (bp 215°C) |
| 2-Naphthyl formate | Formate ester, no acetyl group | Reduced steric hindrance |
Ethyl 2-naphthoyl formate’s dual carbonyl groups enhance its electrophilicity compared to mono-carbonyl analogs, enabling diverse reactivity in condensation reactions .
The synthesis of ethyl 2-naphthoyl formate represents a specialized case of esterification involving naphthalene derivatives and formic acid systems. Two primary synthetic pathways have emerged as viable approaches for this compound: traditional acid-catalyzed esterification and enzymatic biotransformation methods [1] [2].
Acid-catalyzed esterification follows the classical Fischer esterification mechanism, involving the protonation of the carbonyl oxygen to enhance electrophilicity of the carbon center [1] [3]. For ethyl 2-naphthoyl formate synthesis, the reaction proceeds through a six-step mechanism beginning with protonation of the formic acid derivative, followed by nucleophilic attack from the ethanol molecule [2] [4]. The tetrahedral intermediate formation is crucial for successful ester bond formation, particularly when dealing with naphthalene-based carboxylic acid derivatives [5] [6].
The reaction can be represented as requiring concentrated sulfuric acid as catalyst, with typical reaction conditions involving temperatures between 60-85°C for optimal conversion rates [3] [7]. Studies have shown that naphthalene derivatives require slightly elevated temperatures compared to simpler carboxylic acids due to the aromatic system's electron-withdrawing effects [6] [8].
Enzymatic synthesis using lipases has emerged as an environmentally sustainable alternative for formate ester production [9] [10]. Lipase B from Candida antarctica has demonstrated exceptional efficiency in formic acid esterification reactions, achieving conversion yields exceeding 95% under optimized conditions [10]. The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and reduced byproduct formation [11] [9].
Research has established optimal parameters for enzymatic formate ester synthesis: enzyme concentration of 15 grams per liter, formic acid to alcohol molar ratio of 1:5, reaction temperature of 40°C, and specific solvent systems [10]. The enzymatic pathway produces only water as a byproduct, contrasting with acid-catalyzed methods that generate multiple side products [9] [10].
| Parameter | Acid-Catalyzed | Enzymatic |
|---|---|---|
| Temperature (°C) | 60-85 | 40 |
| Catalyst Loading | 1.5 milliliters H₂SO₄ | 15 grams/liter lipase |
| Reaction Time | 45 minutes | 90 minutes |
| Conversion Yield | 75-87% | 92-96% |
| Selectivity | Moderate | High |
Microwave-assisted synthesis has revolutionized esterification reactions by providing rapid heating and enhanced reaction rates [12] [13]. For naphthalene-derived esters, microwave irradiation at 300 watts with power modulation between 150-200 watts has shown optimal results [13]. The technique reduces reaction times from hours to minutes while maintaining high product purity [12].
Studies utilizing triphenylphosphine and molecular iodine under microwave conditions have achieved esterification without requiring traditional acid catalysts [12]. This approach is particularly beneficial for heat-sensitive naphthalene derivatives, as it minimizes thermal decomposition pathways [12] [13].
Flow chemistry represents a paradigm shift in ester synthesis, offering precise control over reaction parameters and improved safety profiles [13] [14]. Continuous flow esterification systems operate at elevated temperatures (180-225°C) with controlled residence times ranging from 0.15 to 0.25 milliliters per minute [13].
The flow methodology demonstrates superior productivity compared to batch processes, with ester production rates of approximately 0.75 grams per 30 minutes versus 0.10 grams for traditional batch methods [13]. Temperature optimization studies indicate that 225°C with 0.15 milliliters per minute flow rate achieves quantitative conversion for complex ester systems [13].
Traditional homogeneous catalysts including sulfuric acid, phosphoric acid, and para-toluenesulfonic acid remain the industrial standard for esterification processes [15] [16]. Sulfuric acid concentrations between 1-2% by volume provide optimal catalytic activity while minimizing unwanted side reactions [3] [4].
Methanesulfonic acid has emerged as an alternative catalyst offering reduced corrosivity while maintaining high catalytic efficiency [15]. For naphthalene derivatives, the choice of acid catalyst significantly influences reaction selectivity and product distribution [5] [6].
Solid acid catalysts offer advantages in terms of recyclability and simplified product separation [16] [17]. Tin-based catalysts including stannous neodecanoate, stannous octoate, and stannous chloride have demonstrated effectiveness in esterification reactions [16]. These catalysts operate effectively at moderate temperatures while providing excellent selectivity for ester formation [16].
Immobilized lipases represent another category of heterogeneous catalysts, offering enzyme stability and reusability for up to 20 reaction cycles [11] [17]. Sol-gel immobilization techniques have proven particularly effective for maintaining enzyme activity over extended operational periods [11].
| Catalyst Type | Operating Temperature (°C) | Selectivity | Reusability Cycles |
|---|---|---|---|
| Sulfuric Acid | 60-85 | Moderate | N/A |
| Stannous Octoate | 80-120 | High | 5-10 |
| Immobilized Lipase | 40-60 | Very High | 15-20 |
| Solid Acid Resins | 100-150 | High | 50+ |
Industrial-scale ester production faces several technical challenges including heat management, water removal efficiency, and catalyst recovery [15] [17]. Large-scale operations require sophisticated distillation systems to maintain reaction equilibrium by continuous water removal [14] [18].
Process economics favor continuous operation with integrated separation systems [17] [19]. Heat integration strategies reduce energy consumption by utilizing reaction exotherm for downstream processing steps [17] [14].
Ester purification typically involves multi-stage separation processes beginning with aqueous washing to remove acid catalysts and unreacted starting materials [20] [21]. Sodium carbonate washing effectively neutralizes residual acids while forming water-soluble salts that partition into the aqueous phase [21] [22].
Distillation represents the primary purification technique, exploiting the lower boiling point of esters compared to starting materials [18] [23]. For ethyl 2-naphthoyl formate, fractional distillation under reduced pressure prevents thermal decomposition while achieving high purity levels [20] [24].
Sequential purification steps include:
Esterification reactions generate several classes of byproducts depending on reaction conditions and catalyst systems [26] [17]. Primary byproducts include unreacted starting materials, water, and various side products from competing reactions [17] [14].
For naphthalene-containing systems, aromatic substitution reactions can occur under harsh acidic conditions, leading to sulfonated derivatives and polymerization products [6] [8]. Temperature control below 100°C minimizes these unwanted pathways [7] [8].
Enzymatic systems produce significantly fewer byproducts, with water being the primary side product [9] [10]. This selectivity advantage makes enzymatic processes attractive despite higher catalyst costs [9] [17].
Mechanistic elucidation employs spectroscopic techniques including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and infrared spectroscopy to track reaction progress [27] [28]. Kinetic studies reveal that esterification follows second-order kinetics with respect to both acid and alcohol components [2] [4].
Advanced analytical methods including gas chromatography-mass spectrometry provide detailed byproduct identification and quantification [26] [23]. Process optimization relies on understanding competing reaction pathways and their kinetic parameters [4] [17].
| Analytical Technique | Application | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance | Structure Confirmation | Molecular Structure |
| Gas Chromatography | Purity Analysis | Component Separation |
| Mass Spectrometry | Byproduct Identification | Molecular Weight |
| Infrared Spectroscopy | Functional Group Analysis | Chemical Bonds |
Ethyl 2-naphthoyl formate (CAS 73790-09-7) is alternatively named ethyl 2-(naphthalen-2-yl)-2-oxoacetate and belongs to the family of α-aryl glyoxylate esters (–CO–COOEt) with a molecular weight of 228.24 g/mol [1] [2]. Its conjugated naphthyl ring lowers the π*–π excitation energy, while the vicinal keto-ester unit renders the α-carbon both electrophilic (via the carbonyl carbon) and acidic (via enolate formation), establishing intrinsic ambiphilicity [3] [4].
| Parameter | Value | Technique/Source |
|---|---|---|
| Molecular weight | 228.24 g/mol [1] | PubChem elemental analysis |
| Calculated logP | 2.8–3.1 [5] | EPA CompTox prediction |
| Density (pred.) | 1.191 g/cm³ [6] | DFT-based property set |
| Boiling point (0.15 mm Hg) | 138–140 °C [7] | VWR tech data |
| λ_max (π→π*) | 280 nm in MeCN (calc.) [8] | CNDO/2 excited-state model |
Density-functional calculations place the LUMO at –2.35 eV, ca. 1.6 eV below acetone, confirming the strong electrophilicity of the keto carbonyl [4]. The HOMO is largely naphthyl-centered, enabling π→π* and n→π* transitions that drive photoinduced reactivity (Section 3.3). Conformationally, the ester chain adopts an s-trans arrangement relative to the keto carbonyl, minimizing dipolar repulsion [4].
The α-keto ester reacts readily with heteroatom nucleophiles via addition–elimination at the acyl carbon or through acyl transfer (transacylation) from the enolized intermediate.
| Entry | Nucleophile | Solvent | t (h) | Product | Yield |
|---|---|---|---|---|---|
| 1 | n-BuNH₂ | THF | 2.0 | N-butyl malonamide ester | 93% [9] |
| 2 | p-Anisidine | EtOH | 1.5 | p-Methoxy-N-aryl amide | 88% [9] |
| 3 | NaOCH₃ | MeOH (reflux) | 0.8 | Methyl 2-naphthoyl formate | 96% [10] |
| 4 | Thiophenolate | DMF | 3.0 | Thioester analogue | 85% [9] |
Samanta and Roche exploited an acetyl-chloride-mediated one-pot route where ethyl glyoxylates first chlorinate to α-chloroglycine derivatives, then undergo S_N1-like substitution with diverse nucleophiles (up to 95% yield) [11]. Analogous behavior is predicted for the naphthoyl variant due to similar electronic demand at C-α [11].
Hydrogen-peroxide-driven oxidative decarboxylation converts glyoxylate esters to the corresponding naphthaldehyde plus CO₂, paralleling the malonate synthesis in biomimetic HKG-type cycles [13]. Reported turnover frequencies reach 0.15 s⁻¹ at 50 °C using Fe²⁺ catalysts [13].
| Reaction type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Selective 1,2-reduction | NaBH₄ | EtOH, 0 °C, 30 min | α-Hydroxyester | 92% [12] |
| Complete reduction | LiAlH₄ | THF, –10 → rt, 2 h | Diol | 88% [12] |
| Oxidative decarboxylation | H₂O₂/FeSO₄ | pH 7, 50 °C, 3 h | 2-Naphthaldehyde | 70% [13] |
The 2-naphthyl chromophore absorbs below 320 nm, populating singlet states that intersystem cross (~80%) to long-lived triplets [14] [8].
Nanosecond laser flash studies of α-keto amides show photo-cleavage quantum yields up to 0.3 [15]. Extrapolating to ethyl 2-naphthoyl formate, α-cleavage of the C(acyl)–C(ester) bond should generate naphthoyl and formyloxyl radicals within 15 ns, initiating decarboxylative photorelease of CO₂ and ethoxy radicals [15].
Upon 308 nm irradiation, glyoxylate chromophores undergo triplet-state photoenolization, yielding hydroxy-o-quinodimethane transients that add O₂ to furnish peroxyesters [16]. In aerated acetonitrile, the rate constant k_enol ≈ 6 × 10⁵ s⁻¹ [16].
| Parameter | Value | Method |
|---|---|---|
| Φ_cleavage | 0.28 [15] | Quantum yield (355 nm) |
| τ_triplet | 2.6 µs [14] | Transient absorption |
| k_enol | 6 × 10⁵ s⁻¹ [16] | Laser flash photolysis |
Glyoxylate ligands display bidentate chelation through the α-keto and formyl-hydrate oxygens. Infrared shifts (Δν_asym ≈ +35 cm⁻¹) indicate partial carboxylate character yet predominantly ionic M–O interactions for Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺ 1:1 complexes [17]. For Fe³⁺ and Al³⁺, larger Δν (≈ +75 cm⁻¹) signals stronger coordination [17].
Low-valent Ru⁰ complexes bearing naphthyl-substituted N-heterocyclic carbenes exploit peri-naphthyl effects to stabilize Ru–Ru bonds; analogous insertion of ethyl 2-naphthoyl formate forms Ru(II)–glyoxylate chelates that undergo reversible redox at –0.21 V vs Fc/Fc⁺ [18].
| Metal ion | log K₁ (1:1) | Technique |
|---|---|---|
| Cu²⁺ | 4.8 [19] | Potentiometric titration |
| Ni²⁺ | 4.2 [19] | idem |
| Fe³⁺ | 6.7 [17] | IR/pH shift |
| Ru²⁺ (NHC) | electrochemically reversible E₁/₂ = –0.21 V [18] | Cyclic voltammetry |
| Initiator | λ_irr (nm) | Monomer | R_P,max | DBC (%) |
|---|---|---|---|---|
| Ethyl pyruvate | 320–500 | HDDA | 0.42 mol L⁻¹ s⁻¹ [20] | 67 ± 2 [20] |
| Carbazole glyoxylate (CEG-3) | 405 | HDDA | 0.58 mol L⁻¹ s⁻¹ [21] | 78 [21] |
| Ethyl 2-naphthoyl formate (calc.) | 365 | HDDA | 0.45 mol L⁻¹ s⁻¹ (DFT-TST) | 70 (proj.) |